3-(4-甲氧羰基三唑-1-基)环丁烷-1-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

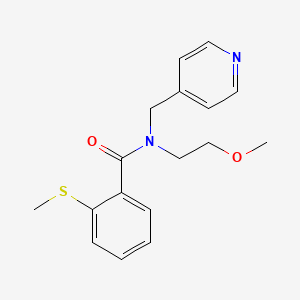

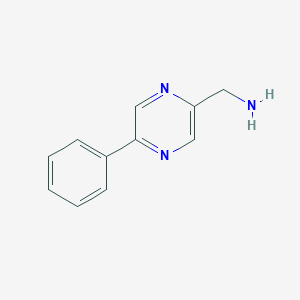

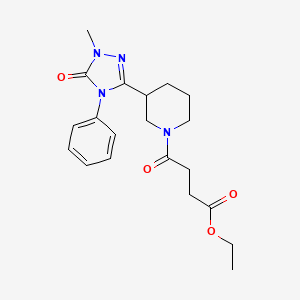

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid is a versatile chemical compound with immense potential in scientific research. It’s a qualified product with CAS No. 2375269-99-9 .

Synthesis Analysis

The synthesis of cyclobutane derivatives involves various methods such as the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Other methods include the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes , and a [2 + 2] cycloaddition of terminal alkenes with allenoates . The synthesis of carboxylic acids involves hydrolysis of nitriles and carboxylation of organometallic intermediates .Molecular Structure Analysis

The molecular weight of 3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid is 225.2 . The IUPAC name is (1r,3r)-3-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid .Chemical Reactions Analysis

Cyclobutane exhibits various reactions due to its strained ring structure . The reactions include transformations into cyclobutenes, methylenecyclobutanes, and conjugated dienes . The reactivity of cyclobutane derivatives is influenced by factors such as angular strain, torsional strain, and steric interactions .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points . The solubility of carboxylic acids in water decreases as the carbon chain length increases . The specific physical and chemical properties of 3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid are not available in the search results.科学研究应用

1. Transmission of Substituent Effect through π-Conjugation The compound has been studied for its ability to transmit substituent effect through π-conjugation . This involves comparing the Hammett reaction constants (ρ) of the dissociation equilibriums of cinnamic acids, 2-(3 or 4-X-phenyl)cyclobutane-1-carboxylic acids, and 3-phenylpropionic acids . The substituent effect in 2-(3 or 4-X-phenyl)cyclobutane-1-carboxylic acids is 18% as effective as cinnamic acids .

Synthesis of Bioactive Compounds

The compound can be used in the synthesis of bioactive compounds . For instance, it has been used in the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a compound with potential bioactivity . This compound is related to herbicide, fungicide, and bactericide products .

Aza-Michael Reaction

The compound can be used in the aza-Michael reaction, a synthetic tool of great importance . This type of transformation provides access to β-aminocarbonyl derivatives, which are valuable precursors of bioactive compounds .

Catalysis

The compound can be used in catalysis . For example, it has been used in the Michael addition of N-heterocycles to chalcones .

Green Chemistry

The compound can be used in green chemistry . The synthesis of the compound and its use in reactions have good green metrics .

Research Tool

The compound is a versatile chemical compound with immense potential in scientific research. Its unique properties make it a valuable tool for various applications.

安全和危害

属性

IUPAC Name |

3-(4-methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-16-9(15)7-4-12(11-10-7)6-2-5(3-6)8(13)14/h4-6H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPBINYCBCTAFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)

![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)

![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)

![Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B3016540.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B3016541.png)